K786-4469 was identified through molecular docking and in silico screening methods aimed at discovering small molecule inhibitors of ANO1. This compound belongs to a class of drugs designed to inhibit calcium-activated chloride channels, which are implicated in various pathological conditions, including cancer progression and pain signaling .
The synthesis of K786-4469 involves several steps that typically include the formation of key intermediates followed by coupling reactions. While specific synthetic routes for K786-4469 are not detailed in the available literature, the general approach for similar compounds often includes:
These methods allow for the optimization of the compound's structure, enhancing its potency as an ANO1 inhibitor .
The exact molecular formula remains unspecified, but it is essential for understanding its interaction with biological targets .
K786-4469 likely undergoes various chemical reactions that facilitate its function as an inhibitor:
Understanding these reactions is crucial for optimizing its therapeutic potential .
K786-4469 exerts its inhibitory effects on ANO1 through several mechanisms:
In preclinical models, K786-4469 has shown effectiveness in suppressing metastasis in esophageal squamous cell carcinoma by reducing cell migration capabilities .
While specific physical properties such as melting point or solubility are not provided for K786-4469, general properties expected from similar small molecule inhibitors include:
Chemical properties would typically include:
Further studies would be required to characterize these properties specifically for K786-4469 .
K786-4469 holds potential applications in various scientific fields:
Transcriptomic analyses of metastatic malignancies revealed Anoctamin-1 as a consistently amplified oncogenic driver, providing the foundational rationale for targeted inhibitor development. Chromosomal region 11q13, harboring the Anoctamin-1 gene, exhibits recurrent amplification in gastrointestinal (colorectal, gastric, esophageal), head and neck squamous cell carcinoma (HNSCC), and breast carcinomas. This amplification correlates directly with Anoctamin-1 mRNA overexpression, advanced tumor-node-metastasis staging, and diminished patient survival [1] [3]. Metastasis-specific gene expression signatures derived from The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) datasets demonstrated a 4- to 12-fold increase in Anoctamin-1 transcript levels compared to primary tumors or normal adjacent tissues [1].
Differential expression analysis further identified Anoctamin-1 as a nodal regulator within oncogenic signaling networks. Upregulated Anoctamin-1 expression strongly correlated with:
Table 1: ANO1 Overexpression in Metastatic Carcinomas
| Cancer Type | Fold-Change (Metastasis vs. Primary) | Associated Genomic Alteration | Clinical Correlation |
|---|---|---|---|
| Colorectal Adenocarcinoma | 8.2 | 11q13.3 Amplification | Reduced overall survival (p<0.001) |
| Head and Neck SCC | 11.7 | 11q13.3 Amplification | Advanced TNM stage (p=0.003) |
| Gastric Adenocarcinoma | 6.5 | 11q13.3 Amplification | Lymph node metastasis (p<0.01) |
| Breast Carcinoma | 9.1 | 11q13.3 Amplification | Distant recurrence (p=0.004) |
This multi-cancer transcriptomic evidence positioned Anoctamin-1 as a high-priority target for computational drug discovery. Virtual screening pipelines were initiated against the Anoctamin-1 channel pore and allosteric sites, leveraging these human malignancy-derived expression datasets to prioritize compound libraries enriched for metastasis-selective chemotypes [1] [3].
Structure-based drug design of K786-4469 exploited high-resolution Anoctamin-1 structural models derived from cryoelectron microscopy (cryo-EM) analyses. The homodimeric channel architecture features 10 transmembrane helices per subunit, with calcium-binding sites formed by residues Glu654, Glu702, Glu705, Glu734, and Asp738 located within helices α6–α8. The anion conduction pore, formed by helices α3–α7, contains critical selectivity filter residues Arg515 and Lys603 [1] [4]. Molecular dynamics simulations revealed two pharmacologically tractable binding pockets:
Unbiased molecular docking of 2.3 million drug-like compounds employed flexible ligand sampling and grid-based scoring, with refinement via free energy perturbation calculations. This identified 17 high-affinity chemotypes targeting the pore site (utilizing π-cation interactions with Arg515 and hydrogen bonding with Asn546/Ile550) and 6 chemotypes occupying the non-pore pocket (disrupting subunit cooperativity through hydrophobic packing with Val590/Leu643). K786-4469 emerged from the pore-targeting series with a computed binding energy of -10.8 kcal/mol, significantly lower than benchmark inhibitors T16Ainh-A01 (-6.3 kcal/mol) and CaCCinh-A01 (-7.1 kcal/mol) [2] [4].
Binding mode validation through mutant cycle analysis confirmed pore specificity: K786-4469 binding was abolished in Anoctamin-1 mutants R515A (ΔΔG = +4.7 kcal/mol) and K603E (ΔΔG = +3.9 kcal/mol), while non-pore mutants V590A and L643A showed minimal binding perturbation (ΔΔG < 0.8 kcal/mol). This computational strategy achieved a 22-fold enrichment of active Anoctamin-1 inhibitors compared to random screening [2].
The initial hit compound K786-0432 (half-maximal inhibitory concentration = 1.8 µM) served as the structural template for iterative medicinal chemistry optimization. Key pharmacophore elements included:
Systematic structural modifications evaluated 127 analogs, establishing critical structure-activity relationship determinants:
Table 2: Structure-Activity Relationship of K786-4469 Analog Series
| Position Modified | Optimal Substituent | Potency Gain (vs. Lead) | Critical Observation |
|---|---|---|---|
| C4-Aryl substitution | 3-Trifluoromethoxyphenyl | 12-fold | Enhanced hydrophobic contact with Ile596 |
| C7-Carboxylate bioisostere | Tetrazolyl | 8-fold | Improved membrane permeability (LogP -1.2) |
| N1-Alkylation | Cyclopropylmethyl | 5-fold | Reduced P-glycoprotein efflux (Efflux ratio 1.8) |
| Core scaffold | Pyrido[3,4-d]pyrimidine replacement | 15-fold | Increased metabolic stability (t½ 48 min) |
The critical breakthrough emerged with introduction of the (R)-3-cyclopropylpropionyl group at the N3 position, which accessed a novel subcavity near transmembrane helix α5. This modification yielded K786-4469 with half-maximal inhibitory concentration = 18 nM, representing a 100-fold potency increase over the lead compound. Electrophysiological validation confirmed complete Anoctamin-1 current suppression at 100 nM without off-target activity against cystic fibrosis transmembrane conductance regulator or intracellular calcium signaling [2] [5].
Physicochemical profiling demonstrated optimized properties for K786-4469: molecular weight 482 Da, topological polar surface area 89 Ų, LogD7.4 2.1, and aqueous solubility >150 µM. These characteristics fulfilled lead candidate criteria while maintaining selectivity over related anoctamins (half-maximal inhibitory concentration >10 µM for Anoctamin-2 and Anoctamin-6) [5]. The compound’s binding kinetics revealed slow dissociation (residence time 18 min), explaining its sustained inhibitory effect despite nanomolar affinity [2].
CAS No.: 18016-80-3
CAS No.: 14970-71-9
CAS No.:
CAS No.:
CAS No.: 73575-12-9